molecular formula C10H9N3O2 B1608281 Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate CAS No. 898052-20-5

Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Cat. No. B1608281
CAS RN: 898052-20-5
M. Wt: 203.2 g/mol
InChI Key: FMCBRVGTXHVAGU-UHFFFAOYSA-N
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Description

“Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate” is a compound that contains a pyrazole ring and a pyridine ring. Pyrazole is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions . Pyridines can also participate in various reactions, such as electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods .

Scientific Research Applications

Chemical Sensing and Detection

One significant application of pyridine–pyrazole systems is in the development of chemical sensors. A notable example is a probe bearing a pyridine–pyrazole moiety synthesized for the sensitive and selective detection of Al3+ ions. This chemosensor displays a dramatic switch-on response to Al3+ due to chelation-induced enhanced fluorescence, allowing for nanomolar detection levels. This characteristic makes it suitable for real-time detection of Al3+ in living cells, indicating its potential in biological and environmental monitoring (Naskar et al., 2018).

Antibacterial Activity

Pyrazolopyridine derivatives synthesized from 5-aminopyrazole-4-carbaldehyde have shown moderate to good antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This suggests their potential as lead compounds in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Structural and Computational Studies

Research has also been conducted on the synthesis, crystal structure, and computational study of pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester. Such studies offer insights into the molecular structure, aiding in the understanding of their physical, chemical, and biological properties (Shen, Huang, Diao, & Lei, 2012).

Antiviral Research

In antiviral research, certain pyrazolo[1,5-a] pyridine-2-carboxylate derivatives have been evaluated for their anti-hepatitis B virus activity. Optimization of such compounds has led to the identification of potential new antiviral drugs with promising in vitro and in vivo efficacy (Tong, Pan, & Tang, 2019).

Corrosion Inhibition

Pyridine–pyrazole compounds have been investigated as corrosion inhibitors for steel in acidic environments. Their efficiency as inhibitors is attributed to their ability to adsorb onto the metal surface, providing protection against corrosion. This application is crucial in industrial settings to extend the lifespan of metal components (Tebbji et al., 2005).

properties

IUPAC Name

methyl 3-pyridin-3-yl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)9-5-8(12-13-9)7-3-2-4-11-6-7/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCBRVGTXHVAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388077
Record name ST50637182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898052-20-5
Record name ST50637182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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